N-isopropylhydroxylamine
Overview
Description
Mechanism of Action
Target of Action
N-isopropylhydroxylamine (IPHA) primarily targets free oxygen in deionized water . The compound acts as an oxygen scavenger, reducing the concentration of free oxygen in the water .
Mode of Action
The interaction between IPHA and its target, free oxygen, is a chemical reaction that results in the deoxygenation of the water . This reaction is a pseudo first-order reaction, meaning it depends on the concentration of one reactant, in this case, free oxygen .
Biochemical Pathways
The primary biochemical pathway affected by IPHA is the deoxygenation reaction. This reaction involves the reduction of free oxygen in water by IPHA . The downstream effects of this reaction include a decrease in the concentration of free oxygen in the water, making the water less conducive to oxidative reactions .
Pharmacokinetics
Given its role as an oxygen scavenger, it can be inferred that its bioavailability would be influenced by factors such as the concentration of free oxygen in the water and the ph of the solution .
Result of Action
The molecular effect of IPHA’s action is the reduction of free oxygen in water . On a cellular level, this could potentially impact any biological processes that rely on the presence of free oxygen.
Action Environment
The efficacy and stability of IPHA’s action are influenced by several environmental factors. The reaction rate of IPHA with free oxygen is affected by the pH value, reaction temperature, and IPHA dosage . For instance, a certain concentration of hydroxide ions would strongly promote the reaction of IPHA and free oxygen in water . Furthermore, the reaction has a low activation energy requirement, indicating that it can occur rapidly under weakly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropylhydroxylamine can be synthesized through the reaction of isopropylamine with hydrogen peroxide in the presence of a titanium-silicon molecular sieve catalyst . The reaction typically involves mixing isopropylamine and deionized water in a tank reactor, followed by the gradual addition of hydrogen peroxide while maintaining the temperature and stirring . The reaction mixture is then subjected to rectification to obtain the desired product .
Industrial Production Methods
The industrial production of this compound follows a similar process, with the use of isopropylamine as the raw material, deionized water as the solvent, and hydrogen peroxide as the oxidant . The reaction is catalyzed by a titanium silicate molecular sieve, and the product is isolated through distillation .
Chemical Reactions Analysis
Types of Reactions
N-isopropylhydroxylamine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Acts as a reducing agent in organic synthesis.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and various organic solvents for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines .
Scientific Research Applications
N-isopropylhydroxylamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-isopropylhydroxylamine can be compared with other hydroxylamine derivatives, such as:
Hydroxylamine (NH2OH): A simpler compound with similar reducing properties but lacking the isopropyl group.
N-methylhydroxylamine (CH3NHOH): Similar in structure but with a methyl group instead of an isopropyl group.
N-ethylhydroxylamine (C2H5NHOH): Contains an ethyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its isopropyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives .
Properties
IUPAC Name |
N-propan-2-ylhydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYIQOBTIWVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64611-86-5 (sulfate[2:1]) | |
Record name | N-Isopropylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063694 | |
Record name | 2-Propanamine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propanamine, N-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5080-22-8 | |
Record name | Isopropylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5080-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, N-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ISOPROPYLHYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT440V34T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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